molecular formula C12H13NO B1308989 2,4,6-Trimethyl-1H-indole-3-carbaldehyde CAS No. 883547-93-1

2,4,6-Trimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1308989
CAS No.: 883547-93-1
M. Wt: 187.24 g/mol
InChI Key: VMMHUDFDMIHNIQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,4,6-Trimethyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can undergo condensation reactions with nitromethane to form 3-nitrovinyl indole . This compound also serves as a precursor for the synthesis of heterocyclic derivatives such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole . These interactions are essential for the formation of biologically active structures, highlighting the importance of this compound in biochemical processes.

Cellular Effects

This compound exhibits various effects on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have demonstrated anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can act as a receptor agonist, binding to specific receptors and triggering downstream signaling pathways. Additionally, it can inhibit or activate enzymes, leading to changes in gene expression and cellular function . These molecular interactions are crucial for the compound’s biological activities and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical transformations, affecting their biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular processes over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer or antimicrobial activities. At high doses, it may cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s biological activity changes significantly with increasing dosage. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . These metabolic transformations can affect the compound’s efficacy and toxicity, highlighting the importance of studying its metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

The synthesis of 2,4,6-Trimethyl-1H-indole-3-carbaldehyde involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the reaction of 2,4,6-trimethylphenylhydrazine with formylindole under reflux conditions . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Properties

IUPAC Name

2,4,6-trimethyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-8(2)12-10(6-14)9(3)13-11(12)5-7/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMHUDFDMIHNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=C2C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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